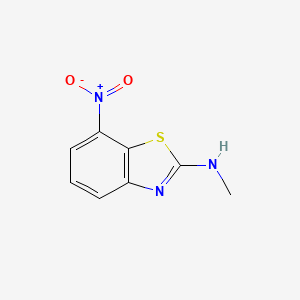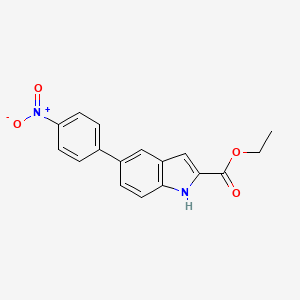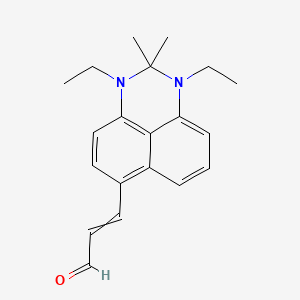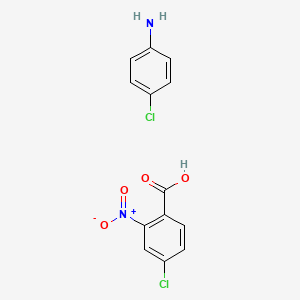![molecular formula C21H19BrO4S2 B14205167 Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate CAS No. 832725-72-1](/img/structure/B14205167.png)
Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate is a complex organic compound that features a brominated phenyl group, a propoxyphenyl sulfanyl group, and a sulfonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate typically involves multiple steps. One common method includes the following steps:
Sulfonation: The addition of a sulfonate group to the benzene ring.
Formation of the Sulfanyl Group:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. typical industrial synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and sulfonate groups can participate in substitution reactions.
Nucleophilic Substitution: The propoxyphenyl sulfanyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and sulfuric acid (H2SO4).
Nucleophilic Substitution: Typical reagents include nucleophiles such as hydroxide ions (OH-) or amines.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives, while nucleophilic substitution can produce different sulfanyl derivatives.
Aplicaciones Científicas De Investigación
Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate involves its interaction with specific molecular targets. The bromine and sulfonate groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The propoxyphenyl sulfanyl group can modulate the compound’s solubility and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl 4-bromobenzenesulfonate: Similar structure but lacks the propoxyphenyl sulfanyl group.
Phenyl 5-bromo-2-[(4-methoxyphenyl)sulfanyl]benzene-1-sulfonate: Similar structure with a methoxy group instead of a propoxy group.
Propiedades
Número CAS |
832725-72-1 |
|---|---|
Fórmula molecular |
C21H19BrO4S2 |
Peso molecular |
479.4 g/mol |
Nombre IUPAC |
phenyl 5-bromo-2-(4-propoxyphenyl)sulfanylbenzenesulfonate |
InChI |
InChI=1S/C21H19BrO4S2/c1-2-14-25-17-9-11-19(12-10-17)27-20-13-8-16(22)15-21(20)28(23,24)26-18-6-4-3-5-7-18/h3-13,15H,2,14H2,1H3 |
Clave InChI |
CVZLVFAFTZIWGD-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)SC2=C(C=C(C=C2)Br)S(=O)(=O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14205105.png)

![8-Oxabicyclo[5.1.0]octan-2-ol;phosphoric acid](/img/structure/B14205122.png)

![6-[6-(Dimethylamino)-5-(1H-pyrrol-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14205137.png)


![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)

![Hexadecyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14205162.png)
![N-[2-(5-chloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14205163.png)

